ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a butyl chain, and a chlorine atom attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the pyrazole derivative to form the desired ester compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole derivatives with different oxidation states.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation Reactions: Oxidized pyrazole derivatives.
Hydrolysis: Pyrazole carboxylic acid.
Scientific Research Applications
Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex pyrazole derivatives.
Biology: In the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: Potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Lacks the butyl and chloro substituents, making it less hydrophobic and potentially less bioactive.
4-Chloro-1H-pyrazole-3-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.
1-Butyl-4-chloro-1H-pyrazole: Lacks the carboxylate group, which is crucial for certain chemical reactions and biological interactions.
Uniqueness
Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the butyl chain increases its hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. The chlorine atom and the ester group provide sites for further chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
ethyl 1-butyl-4-chloropyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-3-5-6-13-7-8(11)9(12-13)10(14)15-4-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHVNFYKOIFQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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